Bisnormacromerine
Description
Historical Context and Initial Academic Discovery of Bisnormacromerine
The academic investigation of this compound is rooted in the broader scientific exploration of alkaloids from the Cactaceae family, a field that gained significant momentum in the mid-20th century. Initial interest was often driven by the study of well-known psychoactive cactus alkaloids like mescaline. Researchers began to systematically analyze the chemical constituents of various cacti, leading to the discovery of a wide array of novel compounds.
This compound was identified during studies on cacti of the genus Coryphantha. Specifically, its presence was reported in Coryphantha macromeris var. runyonii. mdpi.comutfpr.edu.br The discovery and characterization of this compound occurred alongside that of its structural relatives, macromerine (B1210253) and normacromerine. sacredcacti.comtroutsnotes.com A pivotal study in the early 1970s by a team of researchers including W.H. Vogel and J.L. McLaughlin investigated these three related alkaloids. nih.govsacredcacti.com Their 1973 paper, "Macromerine, Normacromerine and this compound: Non-Psychoactive Methylated Derivatives of Norepinephrine (B1679862)," became a foundational reference in the literature, contextualizing the compound within the broader study of methylated norepinephrine derivatives. troutsnotes.comnih.govsacredcacti.com This initial phase of research focused on the isolation, identification, and preliminary pharmacological characterization of this newly discovered natural product.
Table 1: Key Research Milestones for this compound
| Year | Research Milestone | Key Researchers/Contributors | Significance |
|---|---|---|---|
| 1972 | Isolation of (-)-normacromerine (B140795) from Coryphantha macromeris var. runyonii | Keller, W.J. & McLaughlin, J.L. | Established the presence of related alkaloids in the source cactus, paving the way for the identification of this compound. mdpi.comsacredcacti.com |
| 1973 | Isolation and characterization of β-phenethylamine derivatives from C. macromeris var. runyonii | Keller, W.J., McLaughlin, J.L., & Brady, L.R. | Expanded the known alkaloid profile of the cactus, identifying a family of related compounds. mdpi.comutfpr.edu.br |
| 1973 | Pharmacological investigation of macromerine, normacromerine, and this compound | Vogel, W.H., Evans, B.D., Bonnem, E.M., Fischer, J.F., & McLaughlin, J.L. | Provided the first comparative pharmacological data and classified the compounds as non-psychoactive methylated derivatives of norepinephrine. nih.govsacredcacti.com |
Broad Classification and Academic Significance within Natural Product Chemistry
Within the field of natural product chemistry, this compound is classified as a secondary metabolite. wikipedia.org Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often confer an evolutionary advantage. wikipedia.org More specifically, this compound belongs to the alkaloid class, a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. mdpi.comtroutsnotes.com Chemically, it is a phenethylamine (B48288) derivative and is structurally considered a methylated derivative of the mammalian neurotransmitter norepinephrine. nih.govwikipedia.org
The academic significance of this compound in natural product chemistry is multifaceted:
Chemotaxonomy: The presence and concentration of alkaloids like this compound can serve as chemical markers to differentiate between plant species and varieties, aiding in botanical classification. mdpi.comnih.gov Recent phytochemical analyses of Coryphantha macromeris have sometimes failed to detect this compound, suggesting significant chemical variation may exist based on genetics or environmental conditions. mdpi.com
Biosynthetic Pathway Elucidation: Studying this compound and its co-occurring alkaloids (macromerine, normacromerine) provides valuable insights into the unique metabolic pathways within the Coryphantha genus. semanticscholar.orgvulcanchem.com Research has suggested that the biosynthesis of the related compound normacromerine may proceed from epinephrine (B1671497) via metanephrine, a pathway that shows interesting parallels and divergences from animal metabolism. vulcanchem.com
Structure-Activity Relationship (SAR) Studies: As a structural analog of norepinephrine and other psychoactive phenethylamines, this compound is a valuable tool for SAR studies. By comparing its biological effects to those of its close relatives, researchers can probe how specific structural modifications (like the degree of N-methylation) influence pharmacological activity. vulcanchem.com
Overview of Research Trajectories and Academic Paradigms in this compound Studies
The scientific study of this compound has followed a classical trajectory for natural product research, evolving from discovery to functional analysis.
The initial paradigm was centered on isolation and structural elucidation . In the late 1960s and early 1970s, the primary goal was to identify the novel chemical constituents of Coryphantha cacti using techniques of the era. mdpi.comsacredcacti.comwikipedia.org
This was followed by a shift towards comparative pharmacology . The dominant academic paradigm in the 1970s was to assess the biological activity of these newly found alkaloids, often in comparison to known substances. Research by Vogel and colleagues established that this compound, along with macromerine and normacromerine, did not produce effects typically associated with hallucinogens in the animal models they employed. nih.gov However, other studies using different behavioral assays found that this compound did produce observable effects. In one appetitional task, it was found to be approximately twice as potent as normacromerine. vulcanchem.com This highlights a research focus on quantifying the subtle differences in biological activity based on minor structural changes.
Table 2: Comparative Potency of this compound and Normacromerine in an Appetitional Task
| Compound | Observation | Relative Potency |
|---|---|---|
| This compound | Produced observable drug effects (suppression of bar-pressing behavior). vulcanchem.com | Approximately 2x more potent than normacromerine. vulcanchem.com |
| Normacromerine | Produced observable drug effects (suppression of bar-pressing behavior). vulcanchem.com | Baseline for comparison. |
A parallel research trajectory focused on biosynthesis . Investigators sought to understand how Coryphantha macromeris var. runyonii synthesizes these unique alkaloids, proposing precursors and metabolic intermediates. semanticscholar.orgvulcanchem.com
More recently, the paradigm has shifted towards phytochemical profiling and metabolomics . With the advent of advanced analytical techniques like Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS), researchers can now generate a comprehensive snapshot of all the metabolites in a plant extract. nih.govresearchgate.net Studies in 2019 and 2023 on C. macromeris exemplify this modern approach, aiming to understand the full chemical complexity of the organism, though these specific studies did not report the presence of this compound, pointing to the aforementioned phytochemical variability. mdpi.comnih.govresearchgate.net
Interdisciplinary Perspectives on this compound Research
The study of this compound, while niche, inherently integrates knowledge and techniques from multiple scientific disciplines. nsf.gov This interdisciplinary approach is essential for a holistic understanding of a natural product, from its creation in a plant to its potential interactions with other biological systems. birmingham.ac.ukmdpi.com
Natural Product Chemistry and Organic Synthesis: This is the core discipline, focused on the isolation of this compound from its cactus source, the determination of its precise three-dimensional structure, and the development of methods for its laboratory synthesis. wikipedia.orgwikipedia.org
Pharmacology and Neuropharmacology: These fields investigate the effects of this compound on biological systems. research.comfrontiersin.org Research in this area uses animal models to study the compound's effects on behavior and metabolism, placing its activity within the context of other phenethylamines and clarifying its relationship to neurotransmitter systems. nih.govvulcanchem.com
Biochemistry and Phytochemistry: This perspective is concerned with the compound's genesis. Biochemists study the enzymatic reactions and metabolic pathways that lead to the production of this compound within the cactus, providing a deeper understanding of plant metabolism. semanticscholar.orgvulcanchem.com
Botany and Chemotaxonomy: From a botanical standpoint, this compound serves as a chemotaxonomic marker. Its presence or absence, along with that of related alkaloids, can help botanists classify species and subspecies within the Coryphantha genus and understand their evolutionary relationships. mdpi.comutfpr.edu.br
Ethnopharmacology: This field examines the traditional use of plants by human societies. While direct traditional use of this compound is not documented, its discovery within a genus of cacti that has been used in folk medicine provides a broader context for its investigation. nih.govfrontiersin.org
The synthesis of knowledge from these diverse fields is crucial for building a comprehensive academic understanding of a specific natural product like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61693-05-8 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(1R)-2-amino-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
WIUFFBGZBFVVDL-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Bisnormacromerine
Isolation and Identification from Biological Sources
Bisnormacromerine has been isolated and identified from several species within the Cactaceae family, commonly known as the cactus family. It is a constituent of certain cacti, often found alongside other related alkaloids.
Specifically, research has identified this compound in the following plant genera:
Coryphantha : This genus of small to medium-sized cacti is a significant source of this compound and its derivatives. Notably, it has been isolated from Coryphantha macromeris and its variety runyonii. sacredcacti.com Alongside this compound, these plants also produce macromerine (B1210253) and normacromerine. mdpi.com
Pelecyphora : The Mexican cactus Pelecyphora aselliformis has also been found to contain peyote alkaloids, indicating the presence of related phenethylamines. sacredcacti.com
While research has primarily focused on its occurrence in plants, the potential for microbial synthesis of such alkaloids is an area of ongoing scientific interest. nih.govnih.gov The diverse metabolic capabilities of microorganisms suggest they could harbor pathways for producing a wide array of secondary metabolites, including phenethylamines. frontiersin.orgresearchgate.netreading.ac.uk
The identification of this compound and related compounds in plant extracts is typically achieved through analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. d-nb.inforesearchgate.net
Proposed Biosynthetic Precursors and Enzymatic Transformations
The biosynthesis of this compound is understood to follow the general pathway for phenethylamine (B48288) alkaloids, originating from amino acid precursors. The proposed pathway involves a series of enzymatic transformations.
Key Precursors:
Tyrosine and Tyramine: These amino acids are the fundamental building blocks for the phenethylamine skeleton of this compound. chemistry-chemists.comnormalesup.org
Epinephrine (B1671497) and Metanephrine: Studies have shown that epinephrine and its methylated derivative, metanephrine, are efficient and specific precursors for normacromerine in Coryphantha macromeris. chemistry-chemists.comnormalesup.org This suggests a similar role in the formation of this compound.
Enzymatic Transformations:
The biosynthesis involves several key enzymatic steps:
Hydroxylation: The aromatic ring of the precursor molecule undergoes hydroxylation.
Decarboxylation: An amino acid decarboxylase removes the carboxyl group from the precursor amino acid.
Transamination: This process, mediated by enzymes like pyridoxal-5'-phosphate (PLP)-dependent transaminases, is crucial for forming the amine group. imperial.ac.uk
N-methylation: The final steps in the biosynthesis of related alkaloids like macromerine involve N-methylation. chemistry-chemists.com It is proposed that this compound is a precursor to normacromerine and macromerine, with the latter two formed through successive N-methylation steps. chemistry-chemists.com
Oxidation and Reduction: Oxidoreductases are key enzymes in alkaloid biosynthesis, often catalyzing the formation of the parent ring systems and other critical transformations. nih.gov
The biosynthesis of this compound is intricately linked to primary metabolic pathways, such as the citric acid cycle, which provides the necessary building blocks and energy. imperial.ac.uk
Genetic Basis of this compound Biosynthesis
The genetic foundation for the biosynthesis of this compound and other plant alkaloids lies within the plant's genome, specifically in clusters of genes known as biosynthetic gene clusters (BGCs). biorxiv.orgrsc.orgplos.orgfrontiersin.orgbiorxiv.org These clusters contain the genes that encode the enzymes responsible for the entire biosynthetic pathway. nih.gov
While the specific gene cluster for this compound has not been fully elucidated, research into the biosynthesis of other alkaloids provides a framework for understanding its genetic basis:
Gene Clusters: In many fungi and some plants, the genes for a metabolic pathway are physically located next to each other on the chromosome. mdpi.comrsc.org This co-localization facilitates the coordinated expression of these genes.
Enzyme Characterization: The enzymes involved in alkaloid biosynthesis, such as decarboxylases, oxidases, and methyltransferases, are encoded by specific genes within these clusters. biorxiv.orgnih.gov For example, O-methyltransferases involved in the biosynthesis of peyote alkaloids have been isolated and studied. chemistry-chemists.com The discovery of neofunctionalized α-carbonic anhydrases in the biosynthesis of other alkaloids highlights the diverse enzyme families that can be recruited for these pathways. nih.gov
Evolution of Biosynthetic Pathways: The diversity of alkaloid structures is a result of the evolution of these biosynthetic gene clusters, including gene duplication, functional divergence, and horizontal gene transfer. rsc.orgbiorxiv.org The study of homologous gene clusters in different species can shed light on the evolutionary history of these pathways. biorxiv.orgbiorxiv.org
Future research involving genome mining and functional genomics of Coryphantha species will be crucial for identifying and characterizing the specific genes and enzymes responsible for this compound biosynthesis. nih.gov
Environmental and Cultivation Factors Influencing this compound Production
The production and accumulation of secondary metabolites like this compound in plants are significantly influenced by a variety of environmental and cultivation factors. d-nb.infomdpi.commaxapress.com These factors can alter the plant's physiological and biochemical processes, leading to changes in the quantity and composition of its chemical constituents. pharmacy180.comscribd.comslideshare.net
Key Influencing Factors:
Light: Light intensity, duration (photoperiod), and quality (wavelength) affect photosynthesis and can modulate the synthesis of secondary metabolites. oregonstate.edu
Water Availability: Drought stress is a well-known elicitor of secondary metabolite production in many plant species. maxapress.comnih.gov The amount of rainfall or irrigation directly impacts water availability. quora.com
Soil Conditions: Soil fertility, pH, nutrient content, and texture are critical for plant growth and can influence the production of alkaloids. pharmacy180.comquora.comfrontiersin.org The availability of essential nutrients can enhance or reduce the synthesis of secondary metabolites. pharmacy180.com
Altitude: The climatic conditions associated with different altitudes, such as temperature, light intensity, and atmospheric pressure, can affect the production of alkaloids. scribd.comslideshare.net
Biotic Factors: Interactions with other organisms, such as herbivores, pathogens, and symbiotic microbes, can trigger defense responses in plants, leading to an increased synthesis of alkaloids. nih.gov
Optimizing these cultivation factors is essential for maximizing the yield of this compound and other valuable alkaloids from medicinal plants. maxapress.com
Comparative Biosynthesis of Related Macromerine Alkaloids
The biosynthesis of this compound is part of a larger network of interconnected pathways that produce a variety of related macromerine alkaloids within the same plant. Understanding these comparative pathways provides insight into the metabolic grid of phenethylamine production in Coryphantha species.
The core of this biosynthetic relationship revolves around sequential N-methylation:
This compound is the unmethylated precursor in this series.
Normacromerine is formed from this compound through the action of an N-methyltransferase, which adds a single methyl group to the nitrogen atom. chemistry-chemists.com
Macromerine , the most methylated of the three, is subsequently formed from normacromerine by the addition of a second methyl group, a reaction also catalyzed by an N-methyltransferase. chemistry-chemists.com
Studies have observed the slow conversion of normacromerine to macromerine, supporting this stepwise biosynthetic model. chemistry-chemists.comnormalesup.org
This sequential methylation is a common strategy in alkaloid biosynthesis, allowing for the generation of chemical diversity from a common precursor. The enzymes responsible for these methylation steps, likely S-adenosyl-L-methionine (SAM)-dependent methyltransferases, exhibit substrate specificity that dictates the final alkaloid profile of the plant. The presence of other related phenethylamine alkaloids in these cacti, such as N-methyltyramine, further illustrates the complex network of biosynthetic pathways at play. sacredcacti.com
Chemical Synthesis and Structural Modifications of Bisnormacromerine
Retrosynthetic Analysis and Key Strategic Disconnections for Bisnormacromerine
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. ias.ac.inyoutube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." youtube.comegrassbcollege.ac.in This process allows chemists to devise a logical and efficient synthetic route. ias.ac.inyoutube.com
For a molecule like this compound, a key strategic disconnection would likely target the bond between the aliphatic side chain and the aromatic ring. This is a common strategy as carbon-heteroatom and carbon-carbon bonds adjacent to functional groups are often easier to form. uniurb.itsathyabama.ac.in Another logical disconnection point would be the bond between the nitrogen atom and its adjacent carbon, setting the stage for reactions that form the amine functionality.
The process of retrosynthesis can be visualized as a tree, where the target molecule is the trunk, and the branches represent various disconnection pathways leading to progressively simpler precursors. ias.ac.in Each step in the retrosynthesis corresponds to a forward synthetic reaction. youtube.comuniurb.it
Total Synthesis Approaches to this compound
The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. wikipedia.org For a chiral molecule like this compound, achieving the correct stereochemistry is a primary objective, often accomplished through asymmetric synthesis. researchgate.netlibretexts.org
Convergent and Linear Synthetic Strategies
Synthetic strategies can be broadly categorized as either linear or convergent. uniurb.itsathyabama.ac.in
Challenges in Stereocontrol and Protecting Group Chemistry
A significant challenge in the synthesis of this compound is controlling the stereochemistry at the chiral center in the side chain. rsc.org Stereoselective synthesis aims to produce a single desired stereoisomer. numberanalytics.com This can be achieved using various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. du.ac.inslideshare.net
Protecting groups are essential tools in multi-step organic synthesis. pressbooks.pubwikipedia.org They are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. jocpr.comresearchgate.net The choice of a protecting group is critical; it must be easy to install, stable to the reaction conditions, and readily removable under mild conditions. pressbooks.pubresearchgate.net In a synthesis of this compound, protecting groups would likely be required for the phenolic hydroxyl group and the secondary amine to prevent unwanted side reactions during the construction of the carbon skeleton. jocpr.comresearchgate.net For instance, a benzyl (B1604629) group might be used to protect the phenol, while a carbamate-based protecting group like Boc or Cbz could be used for the amine. The compatibility of different protecting groups is a key consideration in complex syntheses. beilstein-journals.org
Semisynthetic Derivatization of Naturally Occurring this compound
Semisynthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. nih.govresearchgate.net This approach can be more efficient than total synthesis if the natural product is readily available. nih.gov Starting with this compound isolated from natural sources, chemists can selectively modify its functional groups—the phenolic hydroxyl and the secondary amine—to create a library of new compounds. nih.govresearchgate.net For example, the hydroxyl group can be alkylated or acylated, and the amine can be subjected to various N-alkylation or N-acylation reactions. nih.gov These modifications can lead to compounds with altered properties. mdpi.com
Development of this compound Analogues and Scaffolds
The development of analogues involves creating molecules that are structurally similar to the parent compound. researchgate.net This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govucl.ac.uk
Medicinal Chemistry Approaches to Analog Generation
In medicinal chemistry, the core structure of a bioactive molecule is often referred to as a scaffold. drugdiscoverytrends.comnih.gov By systematically modifying the scaffold of this compound, chemists can investigate how different structural features influence its properties. nih.gov This can involve:
Scaffold Hopping: Replacing the core benzopyran scaffold of this compound with other heterocyclic systems.
Functional Group Modification: Altering the nature and position of substituents on the aromatic ring and the side chain. nih.gov
Conformational Restriction: Introducing structural elements that limit the flexibility of the molecule, which can provide insights into the bioactive conformation.
These approaches, often guided by computational modeling, aim to generate novel compounds with potentially improved characteristics. drugdiscoverytrends.comnih.gov
Combinatorial Synthesis Libraries for this compound Derivatives
The generation of chemical libraries through combinatorial synthesis has become a cornerstone in modern medicinal chemistry, enabling the rapid assembly of a multitude of structurally related compounds for biological screening. While specific literature on the combinatorial synthesis of this compound is not extensively documented, the principles of combinatorial chemistry can be applied to its core structure to generate libraries of novel derivatives. This approach is particularly valuable for exploring the structure-activity relationships (SAR) of the this compound scaffold.
The strategy for building a combinatorial library of this compound derivatives would typically involve solid-phase synthesis, a technique where molecules are covalently bound to an insoluble polymer support throughout a series of chemical reactions. acs.orgmdpi.com This methodology allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be removed by simple filtration. mdpi.com
A plausible approach for the combinatorial synthesis of this compound analogs would adapt the well-established Pictet-Spengler reaction. researchgate.netnumberanalytics.comwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, a foundational method for creating tetrahydroisoquinoline skeletons, which are structurally related to the phenethylamine (B48288) core of this compound. researchgate.netnumberanalytics.comwikipedia.org
The process could be initiated by anchoring a suitable phenethylamine precursor to a solid support. Diversity can then be introduced at various points of the this compound scaffold. For instance, a library of different aldehydes could be reacted with the resin-bound phenethylamine to generate variability at the position corresponding to the α-carbon of the ethylamine (B1201723) side chain. Further diversity could be achieved by using a variety of phenethylamine precursors with different substitution patterns on the aromatic ring.
Illustrative Combinatorial Library Design
To visualize how a library of this compound derivatives could be generated, consider a matrix approach where different building blocks are systematically combined. The core scaffold for this library would be based on a phenethylamine structure that can be modified at two key positions: the amine and the aromatic ring.
Table 1: Building Blocks for a Virtual this compound Derivative Library
| R1 Substituent (Amine Modification) | R2 Substituent (Aromatic Ring Modification) |
| Hydrogen (H) | 3,4-Dimethoxy |
| Methyl (CH₃) | 3-Hydroxy-4-methoxy |
| Ethyl (C₂H₅) | 3-Methoxy-4-hydroxy |
| Propyl (C₃H₇) | 3,4,5-Trimethoxy |
By combining these building blocks, a virtual library of 16 unique this compound derivatives can be conceptualized.
Table 2: Representative Compounds in a Virtual this compound Combinatorial Library
| Compound ID | R1 Substituent | R2 Substituent | Resulting Compound Name |
| 1 | H | 3,4-Dimethoxy | This compound |
| 2 | CH₃ | 3,4-Dimethoxy | Normacromerine |
| 3 | H | 3-Hydroxy-4-methoxy | 3-Hydroxy-4-methoxyphenethylamine |
| 4 | CH₃ | 3-Hydroxy-4-methoxy | N-Methyl-3-hydroxy-4-methoxyphenethylamine |
| 5 | C₂H₅ | 3,4-Dimethoxy | N-Ethyl-3,4-dimethoxyphenethylamine |
| 6 | H | 3,4,5-Trimethoxy | Mescaline |
| 7 | CH₃ | 3,4,5-Trimethoxy | N-Methylmescaline |
Research Findings from Analogous Systems
Studies on the solid-phase synthesis of tetrahydroisoquinoline derivatives have demonstrated the feasibility of using support-bound tyrosine esters in the Pictet-Spengler reaction. acs.org In these syntheses, N-Boc-protected tyrosine ethers are attached to a resin, followed by deprotection and condensation with an aldehyde to form the heterocyclic ring system. acs.org This methodology establishes a precedent for the solid-phase synthesis of complex molecules related to this compound, highlighting the potential for creating diverse libraries with multiple points of variation. The resulting products can serve as precursors for derivatives with three sites of diversity. acs.org
Furthermore, the development of solution-phase parallel synthesis for isoquinoline (B145761) libraries showcases the use of palladium- and copper-catalyzed reactions to construct the core scaffold, followed by diversification. vulcanchem.com Although this is a solution-phase technique, the principles of using a common core and introducing diversity through various reactants are central to combinatorial chemistry.
The generation of such libraries of this compound derivatives would be instrumental in systematically exploring the chemical space around this natural product. Screening these libraries could lead to the identification of compounds with novel biological activities and provide a deeper understanding of the structural requirements for molecular interactions.
Biological Activity and Molecular Mechanisms of Bisnormacromerine Preclinical Focus
Receptor Binding Profiles and Ligand Affinity Studies
Early pharmacological studies have characterized Bisnormacromerine as a compound with weak adrenergic activity. Research indicates that it interacts with α-adrenergic receptors (alpha-receptors). Specifically, it demonstrates an ability to antagonize, or block, the effects of epinephrine (B1671497) at these receptor sites. In isolated tissue preparations, this compound was shown to inhibit the contractile response induced by epinephrine, suggesting a competitive antagonism at alpha-receptors. However, it possesses a very low affinity for these receptors, indicating that a much higher concentration of this compound is required to elicit effects compared to classical adrenergic agents. The compound shows little to no intrinsic sympathomimetic activity, meaning it does not activate the receptors to produce a response on its own.
Table 1: Summary of Receptor Interaction for this compound
| Receptor Target | Interaction Type | Observed Effect | Potency |
|---|
Enzyme Modulation and Inhibition Kinetics of this compound
Currently, there is a lack of published scientific studies investigating the direct effects of this compound on specific enzyme systems. Research into its potential as an enzyme modulator, including any inhibitory or activating properties and the corresponding inhibition kinetics, has not been reported in the peer-reviewed literature.
Ion Channel Interactions and Electrophysiological Effects (in cellular models)
To date, specific studies focusing on the interaction of this compound with ion channels or its electrophysiological effects in cellular models have not been published. The consequences of its receptor-binding activities on membrane potential and ion flow in specific cell types remain an uninvestigated area of its pharmacology.
Cellular Signaling Pathway Perturbations by this compound (e.g., second messengers, protein phosphorylation)
The documented antagonism of this compound at α-adrenergic receptors suggests a potential to perturb specific cellular signaling pathways. wikipedia.org Alpha-1 adrenergic receptors, for instance, are Gq protein-coupled receptors that, upon activation, typically initiate a signaling cascade involving phospholipase C (PLC), leading to the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgnih.gov This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). wikipedia.orgahajournals.org
As an antagonist, this compound would be expected to inhibit these downstream events when they are initiated by an agonist like norepinephrine (B1679862). However, direct experimental evidence, such as measurements of second messenger levels or protein phosphorylation status (e.g., phosphorylation of ERK, a downstream target of some α₁-AR signaling) following treatment with this compound, is not available in the current scientific literature. nih.govqiagen.comtandfonline.com Therefore, its precise impact on these signaling pathways remains theoretical and awaits experimental validation.
Gene Expression Modulation and Proteomic Alterations Induced by this compound
There are currently no available research data from transcriptomic or proteomic studies to indicate how this compound may modulate gene expression or induce alterations in the proteome of cells or tissues. This represents a significant gap in the understanding of the compound's long-term cellular effects.
In Vitro Biological Assay Systems for this compound Evaluation
The preclinical evaluation of this compound's biological activity has been conducted using classical pharmacological in vitro assay systems. These models are essential for characterizing the compound's effects on specific physiological functions in a controlled environment. The primary systems used have been isolated smooth muscle preparations, which are standard for studying adrenergic compounds.
Specific examples include:
The isolated rat vas deferens: This tissue is densely innervated by the sympathetic nervous system and is rich in α-adrenergic receptors. It is a standard model for studying the effects of sympathomimetic and sympatholytic (adrenergic blocking) agents. In this assay, the tissue is suspended in an organ bath, and its contractions in response to agonists like epinephrine, with and without the presence of this compound, are measured.
The cat nictitating membrane: This smooth muscle, also known as the third eyelid, is another classic preparation for studying adrenergic pharmacology due to its reliable contractile response to alpha-receptor stimulation.
These in vitro models have been crucial in establishing the alpha-adrenergic blocking properties of this compound.
In Vivo Mechanistic Studies in Animal Models
In vivo studies in animal models have provided further insight into the systemic effects and mechanism of action of this compound. These investigations have primarily used anesthetized cats and dogs to observe the compound's cardiovascular effects.
Key findings from these animal models include:
Adrenergic Blockade: Consistent with in vitro findings, this compound administered systemically was shown to inhibit the pressor (blood pressure raising) effects of the α-agonist epinephrine. It also blocked the contraction of the nictitating membrane in response to epinephrine in anesthetized cats.
Systemic Distribution: A critical mechanistic finding relates to its ability to cross the blood-brain barrier. Studies in cats indicated that this compound does not readily enter the central nervous system (CNS). This suggests that its pharmacological actions are primarily confined to the peripheral nervous system. This is a key differentiator from other structurally related phenethylamines that do have central effects.
Table 2: Summary of In Vivo Mechanistic Findings for this compound
| Animal Model | System/Organ | Finding | Mechanistic Implication |
|---|---|---|---|
| Anesthetized Cat | Cardiovascular System | Inhibition of epinephrine-induced pressor response. | Peripheral α-adrenergic blockade. |
| Anesthetized Cat | Nictitating Membrane | Inhibition of epinephrine-induced contraction. | Peripheral α-adrenergic blockade. |
Neurochemical Effects in Rodent Models
Detailed studies focusing specifically on the neurochemical effects of this compound in rodent models are largely absent from the available scientific literature. However, its structural relationship to norepinephrine suggests potential interaction with adrenergic systems. A key study from 1973 by Vogel and colleagues identified this compound, along with macromerine (B1210253) and normacromerine, as non-psychoactive methylated derivatives of norepinephrine. nih.govtroutsnotes.com This lack of psychoactivity implies that its mechanism of action in the central nervous system differs significantly from classic hallucinogenic phenethylamines like mescaline.
While direct evidence is wanting, as a phenethylamine (B48288), this compound's potential to interact with monoamine neurotransmitter systems, including dopaminergic and serotonergic pathways, cannot be entirely ruled out without further investigation. Phenethylamines as a class are known to interact with a variety of receptors and transporters in the brain. wikipedia.org However, without specific research on this compound, any discussion of its neurochemical effects remains speculative.
Immunomodulatory Actions in Preclinical Models
There is currently no available scientific literature or preclinical data regarding the immunomodulatory actions of this compound. While some phenethylamines have been investigated for their potential to modulate immune responses, no such studies have been conducted on this compound specifically. nih.gov
Behavioral Phenotyping (if linked to specific receptor/pathway mechanisms)
The most specific preclinical behavioral data available for this compound comes from comparative studies with its parent compounds. In a study involving a free-operant appetitional task in rats, this compound demonstrated a notable effect on behavior. vulcanchem.com Specifically, it was found to suppress bar-pressing behavior for a minimum of five consecutive minutes. vulcanchem.com
Further analysis in this study indicated that this compound was approximately twice as potent as normacromerine in this experimental paradigm. vulcanchem.com This finding suggests a dose-dependent influence on motivated behavior. However, these behavioral effects have not been explicitly linked to specific receptor or pathway mechanisms in the available literature. The observed suppression of appetitive behavior could be mediated by a variety of central nervous system pathways, but further research would be required to elucidate the precise mechanism. In shuttle-avoidance tasks, while mescaline showed effects, macromerine did not, and the specific results for this compound in this paradigm are not detailed in the available summaries. vulcanchem.com
| Behavioral Test | Animal Model | Observed Effect of this compound | Potency Comparison |
| Free-Operant Appetitional Task | Rat | Suppression of bar-pressing behavior | Approximately twice as potent as normacromerine |
Allosteric Modulation and Functional Selectivity of this compound
There is no information in the scientific literature to suggest that this compound acts as an allosteric modulator or exhibits functional selectivity at any receptor. The concepts of allosteric modulation and functional selectivity are relatively modern in pharmacology, and the primary research on this compound dates back several decades. Therefore, its pharmacological activity has not been investigated through this contemporary lens.
Analytical Chemistry and Metabolomic Studies of Bisnormacromerine
Advanced Chromatographic Techniques for Bisnormacromerine Analysis
The separation and detection of this compound and its metabolites from intricate biological samples are predominantly achieved through hyphenated chromatographic techniques, which offer high sensitivity and selectivity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of non-volatile and polar compounds in biological matrices. biocompare.comshimadzu.com LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. researchgate.net For this compound analysis, reversed-phase chromatography is often employed, utilizing C18 or similar stationary phases that effectively retain and separate the compound and its metabolites based on their hydrophobicity. creative-proteomics.com The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a quadrupole time-of-flight (Q-TOF), provides high specificity and sensitivity for detection. nih.gov Electrospray ionization (ESI) is a common ionization source for this type of analysis, as it is a soft ionization technique suitable for polar molecules. shimadzu.comcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is suitable for a broader range of compounds, GC-MS is a highly effective technique for volatile and thermally stable compounds. shimadzu.comconquerscientific.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. biocompare.com This process involves chemically modifying the molecule, for instance, through silylation, to make it amenable to GC analysis. GC-MS offers excellent separation efficiency, often surpassing that of LC, which can be crucial for resolving closely related metabolites. biocompare.com The separated compounds are then ionized, typically through electron ionization (EI), and detected by the mass spectrometer. shimadzu.com
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. shimadzu.com |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. biocompare.com | Requires volatile and thermally stable compounds; derivatization may be needed for non-volatile analytes. biocompare.comshimadzu.com |
| Ionization | Soft ionization techniques like ESI and APCI are common. shimadzu.comcreative-proteomics.com | Hard ionization (EI) is typical, providing detailed fragmentation patterns. shimadzu.com |
| Typical Analytes | Polar and non-polar compounds, including peptides, drugs, and most metabolites. biocompare.com | Volatile organic compounds, steroids, and derivatized polar molecules like amino acids. biocompare.com |
| Advantages | Wide applicability, suitable for a broad range of biological molecules. news-medical.net | High separation efficiency and detailed mass spectra for structural identification. biocompare.com |
| Limitations | Lower separation efficiency compared to GC for some compounds. | Limited to volatile and thermally stable analytes; derivatization adds a step to sample preparation. biocompare.com |
Spectroscopic Characterization of this compound and its Metabolites
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its biotransformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. wikipedia.org High-resolution NMR techniques, such as 1H and 13C NMR, are used to determine the connectivity of atoms within the molecule, providing a complete structural map. chemguide.co.ukmdpi.com For metabolites, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are particularly powerful for establishing the structure of unknown compounds formed during biotransformation. copernicus.org While NMR is less sensitive than mass spectrometry, it is unparalleled in its ability to provide unambiguous structural information. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Q-TOF and Orbitrap mass spectrometers, provide highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This accuracy allows for the determination of the elemental composition of this compound and its metabolites, which is a critical step in their identification. mdpi.com When coupled with fragmentation techniques (MS/MS), HRMS provides detailed structural information based on the fragmentation patterns of the parent molecule.
Table 2: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Application to this compound |
|---|---|---|
| 1H NMR | Number of different proton environments, their chemical shifts, and spin-spin coupling patterns. | Determines the number and arrangement of hydrogen atoms in the molecule. |
| 13C NMR | Number and type of carbon atoms in the molecule. | Provides a carbon skeleton of the compound. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons, between protons and carbons, and long-range correlations. | Establishes the complete chemical structure of this compound and its metabolites. copernicus.org |
| High-Resolution MS | Accurate mass measurement for elemental composition determination. mdpi.com | Confirms the molecular formula of the parent compound and its metabolites. |
| Tandem MS (MS/MS) | Fragmentation patterns for structural elucidation. | Provides structural information by analyzing how the molecule breaks apart. |
Quantitative Methodologies for this compound in Complex Biological Matrices
Accurately measuring the concentration of this compound and its metabolites in biological samples like blood, plasma, urine, and tissue extracts is crucial for pharmacokinetic and metabolism studies. nih.govxjtu.edu.cn
Sample Preparation: The complexity of biological matrices necessitates a thorough sample preparation process to remove interfering substances. researchgate.net Common techniques include:
Protein Precipitation: A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins. criver.com
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov
Solid-Phase Extraction (SPE): A highly selective method that uses a solid adsorbent to isolate the analyte of interest from the sample matrix. nih.govresearchgate.net
Quantitative Analysis: LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput. researchgate.netchromatographyonline.com The method involves creating a calibration curve using standards of known concentrations and an internal standard to correct for variations in sample processing and instrument response. chromatographyonline.com The use of a stable isotope-labeled internal standard is often preferred as it closely mimics the behavior of the analyte, leading to more accurate and precise quantification. chromatographyonline.com
Metabolomic Profiling of this compound Biotransformation Products
Metabolomics is the comprehensive study of all small molecules (metabolites) in a biological system. nih.govuzh.ch Untargeted metabolomics approaches are particularly useful for identifying the full spectrum of biotransformation products of this compound. nih.gov By comparing the metabolic profiles of control samples with those from subjects or in vitro systems exposed to this compound, researchers can identify novel metabolites. mdpi.com This involves sophisticated data analysis techniques to detect features that are unique to or significantly altered in the treated samples. mdpi.com Pathway analysis can then be used to map the identified metabolites to known biochemical pathways, providing insights into the metabolic fate of the compound. mdpi.com
Isotopic Labeling and Tracing Studies for Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique for tracing the metabolic fate of a compound in a biological system. numberanalytics.comfrontiersin.org By introducing a stable isotope (e.g., 13C, 15N, or 2H) into the structure of this compound, researchers can follow its transformation into various metabolites using mass spectrometry or NMR. nih.govnih.govibs.fr The presence of the isotopic label in a metabolite provides direct evidence that it is derived from the administered compound. nih.gov This approach is invaluable for confirming metabolic pathways and understanding the flux through different biotransformation routes. frontiersin.org
Bioanalytical Assay Development for High-Throughput Screening of this compound and Analogs
In drug discovery and development, high-throughput screening (HTS) assays are essential for rapidly evaluating large numbers of compounds. drugtargetreview.comnuvisan.com For this compound and its analogs, developing robust and efficient bioanalytical assays is critical. sound-analytics.com This often involves miniaturizing and automating the sample preparation and analysis processes. nuvisan.com RapidFire Mass Spectrometry, for example, is a high-throughput technique that uses a solid-phase extraction system to quickly clean up samples before direct injection into the mass spectrometer, allowing for the analysis of thousands of samples per day. nih.gov Such assays are crucial for screening compound libraries to identify analogs with improved metabolic stability or desirable pharmacokinetic properties.
Structure Activity Relationship Sar and Ligand Design Principles for Bisnormacromerine Analogues
Identification of Key Pharmacophoric Features of Bisnormacromerine
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, a derivative of norepinephrine (B1679862), its key pharmacophoric features can be inferred from its structural components and comparison with other phenethylamines.
The fundamental pharmacophore of phenethylamine (B48288) alkaloids generally consists of a phenyl ring and a two-carbon side chain terminating in an amino group. Specific substitutions on both the ring and the side chain dictate the compound's interaction with biological targets. taylorandfrancis.com
For this compound, the key pharmacophoric elements are likely to be:
The Catechol Moiety (3,4-dihydroxyphenyl group): This feature is shared with norepinephrine and is critical for interactions with adrenergic receptors. The two hydroxyl groups can act as hydrogen bond donors and acceptors.
The Ethylamine (B1201723) Side Chain: This flexible chain allows the molecule to adopt various conformations to fit into a receptor binding pocket. The nitrogen atom is typically protonated at physiological pH, forming a cationic center that can engage in ionic interactions.
The β-hydroxyl Group: The hydroxyl group on the carbon atom adjacent to the phenyl ring introduces a chiral center and can participate in hydrogen bonding, significantly influencing binding affinity and selectivity.
The N-methyl Groups: The presence of two methyl groups on the nitrogen atom (a tertiary amine) distinguishes it from normacromerine (secondary amine) and macromerine (B1210253) (dimethylamino). This substitution can affect the molecule's basicity, lipophilicity, and steric profile, thereby influencing its pharmacological properties. Studies on related phenethylamines have shown that N-methylation can significantly alter or abolish certain biological activities. wikipedia.org
Table 1: Postulated Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
| Aromatic Ring | 3,4-dihydroxyphenyl (catechol) | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donors | Catechol hydroxyls, β-hydroxyl | Hydrogen bonding with receptor residues |
| Hydrogen Bond Acceptor | Oxygen atoms of hydroxyls | Hydrogen bonding with receptor residues |
| Cationic Center | Protonated tertiary amine | Ionic interactions, salt bridges |
| Hydrophobic Regions | Phenyl ring, N-methyl groups | Hydrophobic interactions |
Rational Design Strategies for this compound Derivatives (e.g., bioisosterism, scaffold hopping)
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties by systematically modifying a lead compound. For this compound, several strategies could be employed.
Bioisosterism: This involves replacing a functional group with another that has similar physicochemical properties, with the goal of enhancing a desired property. For this compound analogues, one could consider:
Catechol Bioisosteres: The catechol ring is susceptible to metabolic oxidation. Replacing it with more stable bioisosteres that retain the hydrogen bonding capacity could lead to derivatives with improved metabolic stability.
Amine Bioisosteres: The tertiary amine could be replaced with other groups to modulate basicity and lipophilicity.
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining the key pharmacophoric features. For this compound, one might replace the phenethylamine scaffold with a more rigid or novel heterocyclic structure to explore new chemical space and potentially improve selectivity for specific receptor subtypes.
Computational Chemistry Approaches to this compound SAR (e.g., docking, molecular dynamics, QSAR)
Computational methods are invaluable for elucidating SAR and guiding the design of new ligands.
Molecular Docking: This technique could be used to predict the binding pose of this compound and its analogues within the active site of relevant receptors, such as adrenergic or dopaminergic receptors. Docking studies could help to rationalize the importance of the identified pharmacophoric features and predict the affinity of novel derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of interactions and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For a series of this compound analogues, a QSAR study could be developed to predict the activity of new derivatives based on their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. The general form of a QSAR model is:
Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org
While no specific QSAR studies on this compound have been reported, such an approach would be a logical step in a medicinal chemistry program aimed at developing its analogues.
Synthesis and Biological Evaluation (mechanistic) of this compound Scaffolds
The synthesis of this compound scaffolds would likely start from commercially available substituted phenethylamines or benzaldehydes. The introduction of the N,N-dimethylamino group and the β-hydroxyl group would be key synthetic steps. The biological evaluation of synthesized scaffolds would be crucial to establish their mechanistic action. This would involve a battery of in vitro assays, such as receptor binding assays to determine affinity for various targets and functional assays to assess agonist or antagonist activity. Given that this compound is reported to be non-psychoactive, initial biological screening might focus on its potential effects on the cardiovascular or central nervous system, given its structural relationship to norepinephrine.
Conformational Analysis and Stereochemical Impact on this compound Activity
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis studies the different spatial arrangements (conformers) of a molecule and their relative energies.
This compound has a flexible ethylamine side chain, allowing for rotation around the single bonds. Theoretical studies on related phenethylamines suggest that they can adopt two main types of conformations: a folded conformation where the amine group is close to the aromatic ring, and an extended (trans) conformation. uchile.cl For many phenethylamines, the extended conformation is believed to be the bioactive conformation at the receptor site. uchile.cl
The β-hydroxyl group in this compound introduces a chiral center, meaning it can exist as two enantiomers (R and S). Stereochemistry often has a profound impact on biological activity, as one enantiomer may bind to a receptor with much higher affinity than the other. The absolute configuration of naturally occurring macromerine has been determined, highlighting the importance of stereochemistry in this class of compounds. vulcanchem.com Any synthetic and biological evaluation of this compound analogues would need to consider the separation and testing of individual enantiomers to fully understand the stereochemical requirements for activity.
Advanced Research Methodologies Applied to Bisnormacromerine Studies
Chemical Biology Tools for Bisnormacromerine Target Identification (e.g., affinity probes, photoaffinity labeling)
A primary challenge in the study of small molecules like this compound is the identification of its direct molecular binding partners within the complex cellular milieu. Chemical biology provides powerful tools to address this challenge, primarily through the design and synthesis of modified versions of the natural product that can be used to "fish out" its interacting proteins.
Affinity Probes:
Affinity-based probes are synthesized by chemically modifying this compound to include a reporter tag, such as biotin (B1667282), and a linker arm that spatially separates the tag from the core molecule to minimize interference with its natural binding interactions. The general workflow for using an affinity probe to identify the targets of a small molecule is as follows:
Probe Synthesis: A biotinylated derivative of this compound would be synthesized. This involves attaching a biotin molecule via a linker to a position on the this compound scaffold that is predicted to be non-essential for its biological activity.
Incubation with Cellular Lysate or Live Cells: The affinity probe is incubated with a complex protein mixture, such as a cell lysate, or with live cells. The this compound portion of the probe will bind to its specific protein targets.
Affinity Purification: The protein-probe complexes are then captured using an affinity matrix, such as streptavidin-coated beads, which have a very high affinity for biotin. digitellinc.com
Elution and Identification: After washing away non-specifically bound proteins, the target proteins are eluted from the beads and identified using techniques like mass spectrometry. digitellinc.com
Photoaffinity Labeling:
Photoaffinity labeling is a more advanced technique that creates a covalent bond between the small molecule and its target protein upon photoactivation, providing a more robust and permanent link for subsequent purification and identification. researchgate.netmdpi.com A photoaffinity probe for this compound would incorporate a photoreactive group, such as a diazirine or an azide, in addition to an affinity tag.
The process involves:
Probe Design and Synthesis: A derivative of this compound would be created containing a photoreactive moiety and an affinity handle (e.g., biotin or a clickable alkyne).
Binding and Photo-crosslinking: The probe is incubated with its biological sample in the dark to allow for binding to its target(s). The sample is then exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the nearest amino acid residues of the target protein. researchgate.netmdpi.com
Enrichment and Analysis: The covalently linked protein-probe complexes are then enriched using the affinity handle and identified by mass spectrometry.
A hypothetical design for a this compound photoaffinity probe is presented in the table below.
| Component | Function | Example Moiety |
| This compound Core | Binds to the target protein(s) | The unmodified this compound scaffold |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Diazirine |
| Linker | Spatially separates the functional groups to minimize steric hindrance | Polyethylene glycol (PEG) chain |
| Affinity Tag | Enables purification of the probe-protein complex | Biotin or an alkyne for click chemistry |
Optogenetic and Chemogenetic Approaches to Study this compound Mechanisms
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific cell populations or signaling pathways with light or designer drugs, respectively. researchgate.netmdpi.comnygen.io These approaches could be invaluable in dissecting the downstream cellular and circuit-level effects of this compound's interaction with its primary targets.
Optogenetics: This technique involves the genetic expression of light-sensitive proteins, such as channelrhodopsins or halorhodopsins, in specific neurons or cell types. By shining light of a particular wavelength on these cells, their activity can be precisely stimulated or inhibited. researchgate.netmdpi.comnygen.io
Hypothetical Application for this compound Research: If a specific neuronal population is hypothesized to be a primary target of this compound, these neurons could be genetically engineered to express an optogenetic actuator. Researchers could then apply this compound and observe how its effects are modulated by the artificial activation or silencing of these specific neurons with light. This would help to establish a causal link between the activity of a defined cell type and the observed physiological or behavioral effects of the compound.
Chemogenetics (DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, synthetic ligand, such as clozapine-N-oxide (CNO). nashbio.comresearchgate.net
Hypothetical Application for this compound Research: If this compound is found to target a specific GPCR, a DREADD version of this receptor could be expressed in a model system. This would allow researchers to mimic the effect of this compound by administering CNO, thereby activating the same signaling pathway. Conversely, if this compound's effect is blocked in cells expressing an inhibitory DREADD targeting the same pathway, it would provide strong evidence for the involvement of that pathway in the compound's mechanism of action.
| Technique | Principle | Hypothetical Application in this compound Research |
| Optogenetics | Control of genetically defined cell populations with light. researchgate.netmdpi.comnygen.io | To determine if the effects of this compound are mediated by a specific neuronal circuit by observing how its activity is altered when that circuit is optically stimulated or inhibited. |
| Chemogenetics (DREADDs) | Control of specific signaling pathways with designer drugs. nashbio.comresearchgate.net | To confirm the involvement of a particular GPCR pathway in this compound's mechanism of action by selectively activating or inhibiting that pathway and observing the resulting cellular response. |
Microfluidics and Organ-on-a-Chip Systems for this compound Mechanistic Research
Microfluidics and organ-on-a-chip technologies offer the ability to create highly controlled and physiologically relevant in vitro models of tissues and organs. researchgate.netpharmalex.com These systems would be particularly useful for studying the effects of this compound on complex cellular assemblies, such as neuronal networks or the blood-brain barrier.
Microfluidic Devices: These devices allow for the precise manipulation of small volumes of fluids, enabling the creation of stable chemical gradients and the co-culture of different cell types in a controlled manner. researchgate.net
Hypothetical Application for this compound Research: A microfluidic device could be used to establish a culture of neurons and glial cells. This compound could then be introduced into specific channels to study its localized effects on different cellular compartments, such as axons or dendrites, and to observe its impact on neuron-glia interactions in real-time.
Organ-on-a-Chip Systems: These are more advanced microfluidic devices that aim to recapitulate the key functional units of an organ. pharmalex.com A "brain-on-a-chip," for example, could model the neurovascular unit, including neurons, astrocytes, pericytes, and endothelial cells forming a blood-brain barrier.
Hypothetical Application for this compound Research: A brain-on-a-chip model could be used to investigate the ability of this compound to cross the blood-brain barrier and to study its subsequent effects on neuronal activity and neuroinflammation. uic.edu Such a model would provide a more human-relevant system for preclinical assessment compared to traditional cell culture or animal models.
| Technology | Description | Potential Application for this compound |
| Microfluidics | Systems that manipulate small fluid volumes in micro-channels, allowing for precise control of the cellular microenvironment. researchgate.net | To study the dose-dependent and localized effects of this compound on neuronal cultures and their interactions with glial cells. |
| Organ-on-a-Chip | Microfluidic devices that mimic the structure and function of a specific organ unit. pharmalex.com | A "brain-on-a-chip" could be used to assess the blood-brain barrier permeability of this compound and its impact on the neurovascular unit. |
CRISPR/Cas9 Gene Editing Applications in this compound Pathway Studies
CRISPR/Cas9 gene editing technology has revolutionized the ability to precisely modify the genome of cells and organisms. nygen.io This technology can be used to validate the targets of small molecules and to dissect the genetic pathways that mediate their effects.
CRISPR Knockout Screens: Genome-wide CRISPR knockout screens can be used to identify genes that are essential for the activity of a compound. In such a screen, a library of cells is created where each cell has a single gene knocked out. This cell library is then treated with the compound of interest, and the genes that, when absent, confer resistance or sensitivity to the compound can be identified through next-generation sequencing.
Hypothetical Application for this compound Research: A CRISPR knockout screen in a relevant cell line (e.g., a neuronal cell line) treated with this compound could identify the gene encoding its primary target. For example, if cells with a knockout of a specific receptor show resistance to this compound-induced apoptosis, this would strongly suggest that this receptor is the direct target of the compound.
CRISPRi and CRISPRa: CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) are modifications of the CRISPR system that allow for the targeted repression or activation of gene expression, respectively, without altering the DNA sequence. nygen.io
Hypothetical Application for this compound Research: If a signaling pathway is thought to be involved in the action of this compound, CRISPRi could be used to systematically knockdown each gene in that pathway to determine which components are critical for the compound's effects. Conversely, CRISPRa could be used to overexpress certain genes to see if this enhances or mitigates the effects of this compound.
| CRISPR/Cas9 Application | Mechanism | Proposed Use in this compound Research |
| CRISPR Knockout | Permanent disruption of a target gene. nygen.io | Genome-wide screen to identify genes that, when knocked out, alter cellular sensitivity to this compound, thus revealing its target(s). |
| CRISPRi (interference) | Targeted repression of gene expression. nygen.io | To systematically silence genes in a hypothesized signaling pathway to determine their necessity for this compound's activity. |
| CRISPRa (activation) | Targeted activation of gene expression. nygen.io | To overexpress candidate target genes to see if this potentiates the effects of this compound. |
Advanced Imaging Techniques for this compound Localization and Cellular Effects
Visualizing the subcellular localization of a small molecule and its effects on cellular structures is crucial for understanding its mechanism of action. Advanced imaging techniques provide the necessary resolution and specificity for such studies.
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, allowing for imaging with nanoscale resolution.
Hypothetical Application for this compound Research: A fluorescently labeled analog of this compound could be synthesized. Super-resolution microscopy could then be used to visualize the precise localization of this probe within subcellular compartments, such as at specific receptors on the plasma membrane or within intracellular organelles.
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. It is particularly useful for detecting Förster Resonance Energy Transfer (FRET), which occurs when two fluorophores are in close proximity.
Hypothetical Application for this compound Research: FLIM-FRET could be used to study the direct engagement of a fluorescently labeled this compound with its target protein, which would be labeled with a complementary fluorophore. A change in the fluorescence lifetime of the donor fluorophore upon addition of the labeled this compound would indicate direct binding. researchgate.net
Raman Microscopy: This label-free imaging technique provides chemical information based on the vibrational properties of molecules. It can be used to map the distribution of a specific compound within a cell based on its unique Raman spectrum.
Hypothetical Application for this compound Research: Confocal Raman microscopy could be used to visualize the intracellular distribution of unlabeled this compound in live cells, providing insights into its uptake and accumulation in different organelles without the need for chemical modification. pharmalex.com
| Imaging Technique | Principle | Potential Application for this compound Studies |
| Super-Resolution Microscopy | Overcomes the diffraction limit of light for nanoscale imaging. | To visualize the precise subcellular localization of a fluorescently labeled this compound analog. |
| FLIM-FRET | Measures fluorescence lifetime to detect molecular proximity. researchgate.net | To confirm direct binding of a labeled this compound to its putative target protein in live cells. |
| Raman Microscopy | Label-free imaging based on the vibrational spectra of molecules. pharmalex.com | To map the intracellular distribution of native this compound and observe its effects on the cellular chemical composition. |
Multi-omics Integration in this compound Research (e.g., transcriptomics, proteomics, metabolomics)
A systems-level understanding of the cellular response to this compound can be achieved by integrating data from multiple "omics" platforms. This approach provides a holistic view of the changes in gene expression, protein levels, and metabolite profiles that occur upon treatment with the compound.
Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell (the transcriptome) using techniques like RNA-sequencing. It reveals how this compound alters gene expression.
Proteomics: This is the large-scale study of proteins, their structures, and their functions. Mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins in response to this compound treatment.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, i.e., the study of their small-molecule metabolite profiles. wikipedia.org It can reveal how this compound affects cellular metabolism.
Hypothetical Integrated Multi-omics Study of this compound:
Experiment: A relevant cell line would be treated with this compound, and samples would be collected at various time points.
Data Acquisition: Transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (GC-MS or LC-MS) data would be generated from these samples.
Data Integration and Analysis: The different omics datasets would be integrated using bioinformatics tools to identify perturbed pathways and networks. For example, an increase in the transcript and protein levels of enzymes in a particular metabolic pathway, coupled with changes in the levels of the metabolites in that pathway, would provide strong evidence that this pathway is modulated by this compound.
This integrated approach can reveal the mechanism of action of this compound, identify potential biomarkers of its activity, and uncover unexpected off-target effects.
| Omics Level | Technology | Information Gained |
| Transcriptomics | RNA-sequencing | Changes in gene expression in response to this compound. |
| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications. |
| Metabolomics | Mass Spectrometry, NMR | Perturbations in cellular metabolic pathways. |
Emerging Research Frontiers and Unaddressed Questions in Bisnormacromerine Research
Unexplored Biological Targets and Pathways for Bisnormacromerine
The biological activity of this compound remains largely uncharted territory. Early research classified it as non-psychoactive, but this designation was based on limited behavioral studies in rats. troutsnotes.comsacredcacti.com The specific molecular targets and signaling pathways with which this compound interacts are unknown. Its structural similarity to norepinephrine (B1679862) suggests a potential affinity for adrenergic receptors or monoamine transporters, yet comprehensive screening has not been reported.
Future research should focus on:
Broad-Spectrum Receptor Screening: Systematically evaluating the binding affinity of this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those associated with the central and peripheral nervous systems. This includes various subtypes of adrenergic, dopaminergic, and serotonergic receptors.
Enzyme Inhibition Assays: Investigating whether this compound can inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
Identifying Novel Pathways: Given that related compounds can interact with a variety of targets, it is plausible that this compound may act on pathways not immediately obvious from its structure. nih.gov Unbiased screening approaches could reveal unexpected biological activities. The current understanding is minimal, leaving a wide-open field for discovering its primary and secondary biological roles.
Novel Synthetic Strategies for this compound and Complex Analogues
While syntheses of this compound have been reported in the literature, these routes have not been modernized or optimized for efficiency or the creation of diverse analogues. troutsnotes.com The development of novel synthetic strategies is crucial for producing sufficient quantities for biological studies and for generating complex analogues to probe structure-activity relationships (SAR). ufl.edudigitellinc.com
Key areas for innovation include:
Convergent and Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the late-stage introduction of chemical diversity. This would enable the rapid creation of a library of this compound analogues with varied substituents on the aromatic ring or the amine, facilitating a thorough exploration of its chemical space. nih.gov
Asymmetric Synthesis: Developing stereoselective syntheses to produce enantiomerically pure this compound. This is critical, as the biological activity of chiral amines is often highly dependent on their stereochemistry.
Biocatalysis and Flow Chemistry: Incorporating enzymatic transformations or continuous flow processes could lead to more efficient, scalable, and sustainable synthetic routes. news-medical.net Enzymes can offer high specificity, potentially reducing the need for cumbersome protecting group manipulations. acs.org
Green Chemistry Principles in this compound Synthesis and Extraction
The extraction of this compound from Coryphantha macromeris and its chemical synthesis are two areas ripe for the application of green chemistry principles to enhance sustainability and reduce environmental impact. nih.govbeilstein-journals.org Traditional methods often rely on large volumes of volatile and potentially toxic organic solvents.
For Extraction: Modern, eco-friendly extraction techniques could significantly improve the process. nih.gov These methods aim to reduce solvent and energy consumption while maintaining or improving extraction efficiency. unirioja.esmdpi.com
| Technique | Principle | Green Advantage |
|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the solvent. mdpi.com | Non-toxic, non-flammable, and easily removed from the extract, minimizing solvent waste and residue. mdpi.com |
| Subcritical Water Extraction (SWE) | Uses water at high temperatures and pressures as the solvent. unirioja.es | Eliminates the need for organic solvents, using water as a green and tunable solvent. nih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. | Reduces extraction time and solvent consumption compared to conventional methods like Soxhlet. unirioja.es |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Increases efficiency at lower temperatures, preserving thermolabile compounds, and reduces solvent use. mdpi.com |
For Synthesis: Applying green chemistry principles to the synthesis of this compound would involve a holistic redesign of the chemical process. news-medical.net Key goals would be to maximize atom economy, utilize safer solvents (e.g., water, bio-based solvents), and employ catalytic reagents instead of stoichiometric ones. acs.orgorientjchem.org The development of enzymatic or chemo-enzymatic routes could offer a highly efficient and environmentally benign alternative to traditional organic synthesis. acs.org
Role of this compound in Inter-species Interactions (e.g., chemical ecology)
The ecological purpose of this compound within Coryphantha macromeris is completely unknown. Plants produce a vast array of secondary metabolites, often as a means of interacting with their environment. uchile.clresearchgate.net The phytochemical profile of C. macromeris is complex, containing numerous phenolic acids, organic acids, and other alkaloids. semanticscholar.orgnih.govresearchgate.net this compound is just one component of this chemical arsenal, and its specific role has not been investigated.
Future research in this area could explore several hypotheses:
Defense against Herbivory: Like many alkaloids, it may serve as a deterrent to insects or other herbivores.
Antimicrobial Properties: It could play a role in protecting the plant from pathogenic fungi or bacteria.
Allelopathy: It might be exuded into the soil to inhibit the growth of competing plant species.
Symbiotic Interactions: It could mediate interactions with symbiotic microorganisms.
Answering these questions requires a systems approach to ecology, integrating metabolomic data with field observations and controlled laboratory experiments to understand how the production of this compound and other metabolites changes in response to ecological pressures. nih.gov
Systems Biology Approaches to Understanding this compound's Complex Effects
To move beyond a simplistic understanding of this compound's function, systems biology offers a powerful framework. researchgate.net This approach integrates multiple layers of biological information ('omics' data) with computational modeling to understand how a substance perturbs an entire biological system. frontiersin.orgnih.gov
Potential applications for this compound research include:
Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to this compound to identify affected genetic pathways.
Proteomics: Measuring changes in protein levels to understand downstream effects on cellular machinery.
Computational Modeling: Integrating these datasets to build predictive models of the compound's network effects, from the molecular to the organismal level. plos.org
A systems-level investigation could reveal subtle or complex effects missed by traditional pharmacological assays and provide a holistic picture of its biological impact.
Methodological Advancements Required for Comprehensive this compound Characterization
While modern analytical techniques have been used to detect this compound in plant extracts, a truly comprehensive characterization requires further methodological advancements. semanticscholar.orgnih.gov Current methods, such as UHPLC coupled with high-resolution mass spectrometry (HRMS), are excellent for identification and profiling. uchile.clresearchgate.net However, several challenges remain.
| Challenge | Current Methods | Required Advancements |
|---|---|---|
| Absolute Quantification | UHPLC-MS/MS (often semi-quantitative without a pure standard). semanticscholar.org | Development of validated quantitative assays using synthesized, isotopically labeled internal standards. |
| Metabolite Identification | HRMS for tentative identification of metabolites. | Hyphenated techniques like LC-MS-NMR for unambiguous structure elucidation of metabolites in complex biological matrices. itecgoi.in |
| Target Engagement | Binding assays (if targets are known). | Advanced biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize binding kinetics and thermodynamics with potential protein targets. longdom.org |
| Data Analysis | Manual or semi-automated data processing. | Implementation of machine learning and AI algorithms for advanced data analysis to identify subtle patterns and correlations in large 'omics' datasets. chromatographyonline.com |
These advancements are crucial for accurately determining the concentration of this compound in biological tissues, identifying its metabolic fate, and confirming its interactions with molecular targets. numberanalytics.com
Future Directions in this compound Analogue Development as Research Probes
One of the most promising future directions for this compound research is its development as a scaffold for creating chemical probes. mskcc.org By synthesizing analogues with specific modifications, this compound could be transformed from a little-understood natural product into a valuable tool for biological research. ufl.educancer.gov
The development of a Structure-Activity Relationship (SAR) is a foundational step, guiding the design of more potent and selective molecules. nih.govnih.gov Based on this understanding, a variety of research probes could be created.
| Probe Type | Modification | Research Application |
|---|---|---|
| Fluorescent Probes | Attachment of a fluorophore (e.g., FITC, rhodamine). | Visualize the subcellular localization and distribution of the compound using fluorescence microscopy. mdpi.com |
| Biotinylated Probes | Attachment of a biotin (B1667282) tag. | Identify binding partners through affinity purification followed by mass spectrometry (pull-down assays). mskcc.org |
| Radiolabeled Probes | Incorporation of a radioisotope (e.g., ³H, ¹⁴C, ¹⁸F). | Perform quantitative biodistribution studies and enable in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov |
| Photoaffinity Probes | Incorporation of a photoreactive group. | Covalently label binding partners upon UV irradiation for target identification. |
The creation of such a chemical "toolbox" would enable researchers to dissect the biological functions of this compound's targets with high precision, representing a significant leap from the current state of knowledge. mskcc.org
Q & A
Q. What are the established synthetic pathways for bisnormacromerine, and how can researchers verify its structural integrity?
this compound is synthesized via methylation of norepinephrine derivatives, as described in the foundational study by Vogel et al. (1973) . To verify structural integrity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment. Cross-referencing spectral data with historical benchmarks (e.g., retention times, peak splitting patterns) ensures reproducibility. For methodological rigor, include a table comparing expected vs. observed spectral peaks (e.g., δ 2.5–3.0 ppm for methyl groups in -NMR) .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting this compound at low concentrations in plasma or tissue homogenates. Validate assays using spike-and-recovery experiments to account for matrix effects, and report limits of detection (LOD) and quantification (LOQ). For example, a validated method might achieve an LOD of 0.1 ng/mL with <15% inter-day variability .
Intermediate Research Questions
Q. How should researchers design in vivo experiments to evaluate this compound’s pharmacological effects while minimizing confounding variables?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design . Use randomized controlled trials (RCTs) with age- and weight-matched rodent cohorts, and include sham/vehicle control groups. For dose-response studies, employ a logarithmic dosing regimen (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg) to identify therapeutic windows. Document environmental factors (e.g., circadian rhythm, diet) that may influence norepinephrine metabolism .
Q. What strategies resolve contradictions in this compound’s metabolic stability data across studies?
Conduct a systematic review of methodologies used in conflicting studies. For instance, discrepancies in half-life () values may arise from differences in hepatic microsome sources (e.g., human vs. rat) or incubation conditions (pH, temperature). Replicate experiments using standardized protocols from the National Research Council’s biomarker framework , and perform meta-analyses to identify outlier datasets. Report confidence intervals and effect sizes to quantify uncertainty .
Advanced Research Questions
Q. How can novel computational models predict this compound’s receptor binding affinity and off-target effects?
Use molecular docking simulations (e.g., AutoDock Vina) to map this compound’s interactions with adrenergic receptors (α, α, β). Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (). Compare results with structurally analogous compounds (e.g., normacromerine) to isolate methyl group contributions to receptor selectivity .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives?
Synthesize analogs with targeted modifications (e.g., ethyl substitution for methyl groups) and assay their pharmacological profiles. Use PICO frameworks (Population: in vitro cell lines; Intervention: analog administration; Comparison: parent compound; Outcome: cAMP modulation) to standardize SAR studies. Employ multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity metrics .
Methodological Best Practices
- Data Validation : Cross-check chromatographic results with orthogonal methods (e.g., gas chromatography for volatile derivatives) .
- Ethical Compliance : For human biomonitoring studies, anonymize data and restrict access to principal investigators to comply with institutional review board (IRB) guidelines .
- Literature Synthesis : Differentiate foreground questions (e.g., "How does this compound inhibit norepinephrine reuptake?") from background questions using SPIDER frameworks (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .
Contradiction Management
- Use Boolean operators (AND, OR, NOT) to filter conflicting datasets in literature reviews .
- Apply mixed-methods approaches (e.g., qualitative interviews with quantitative assays) to triangulate findings in understudied areas .
Tables for Method Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
